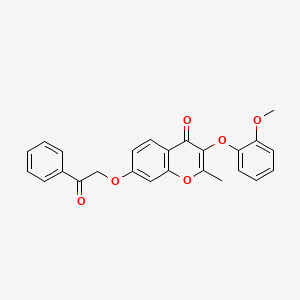

3-(2-methoxyphenoxy)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

描述

3-(2-Methoxyphenoxy)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by three key substitutions:

- 2-position: Methyl group, enhancing hydrophobicity and steric shielding.

- 7-position: 2-Oxo-2-phenylethoxy group, contributing to electronic effects and metabolic stability.

The 2-oxo-2-phenylethoxy moiety at position 7 is likely introduced using a similar strategy.

属性

IUPAC Name |

3-(2-methoxyphenoxy)-2-methyl-7-phenacyloxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O6/c1-16-25(31-22-11-7-6-10-21(22)28-2)24(27)19-13-12-18(14-23(19)30-16)29-15-20(26)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAIIJAEMTVLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=CC=C3)OC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(2-methoxyphenoxy)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one is a synthetic compound belonging to the chromone family, recognized for its diverse biological activities. The structural complexity of this compound, characterized by the presence of methoxy and phenyl groups, enhances its reactivity and solubility, making it a subject of interest in medicinal chemistry and pharmacological research.

The molecular formula of this compound is C25H20O6, with a molecular weight of 416.429 g/mol. The chromone backbone provides a scaffold for various biological interactions, which are critical for its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C25H20O6 |

| Molecular Weight | 416.429 g/mol |

| IUPAC Name | This compound |

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological effects, including:

- Antioxidant Activity : Chromones are known for their capacity to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies have shown that chromone derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Antitumor Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.

- Antimicrobial Activity : The compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been reported to modulate GPCR pathways, which are crucial in numerous physiological processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

Case Studies

- Antioxidant Study : A study published in Phytochemistry evaluated the antioxidant capacity of chromone derivatives, including this compound. Results indicated significant free radical scavenging activity compared to standard antioxidants.

- Anti-inflammatory Research : In vitro assays demonstrated that this compound effectively reduced the production of TNF-alpha and IL-6 in macrophage cultures, supporting its potential use in inflammatory conditions.

- Cytotoxicity Assay : Research conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

相似化合物的比较

Substitution Patterns and Key Derivatives

The following table summarizes structurally related chromen-4-one derivatives and their substituents:

Impact of Substituent Position and Electronic Effects

- 3-Position Substitutions: The target compound’s 2-methoxyphenoxy group differs from the 4-methoxyphenoxy group in . In contrast, 4-chlorophenyl () introduces electron-withdrawing effects, altering electronic density on the chromenone core and possibly enhancing antimicrobial activity .

7-Position Substitutions :

Physicochemical and Crystallographic Comparisons

- Lipophilicity : The target compound’s 2-oxo-2-phenylethoxy group likely increases logP compared to methoxy or hydroxy analogs, improving membrane permeability.

- Crystal Packing : Derivatives like compound I () stabilize via π-π stacking and intramolecular C–H···O interactions, which may also apply to the target compound .

- Synthetic Yields: Analogous 7-substituted chromenones (e.g., ) achieve yields of 70–80%, suggesting feasible scalability for the target compound .

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this chromenone derivative to maximize yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step protocols:

- Step 1 : Base-catalyzed nucleophilic substitution for introducing the 2-methoxyphenoxy group at position 3.

- Step 2 : Alkylation using 2-oxo-2-phenylethoxy bromide under inert conditions (e.g., N₂ atmosphere) to minimize oxidation.

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate isomers.

- Critical factors include temperature control (±2°C) during exothermic steps and stoichiometric ratios (e.g., 1.2:1 molar excess of phenoxy reagents) to reduce byproducts like unsubstituted intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm; chromenone carbonyl at δ 175–180 ppm).

- IR : Validate carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and ether linkages (C-O-C, ~1200 cm⁻¹).

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS for purity (>95%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z 434.4 calculated) .

Q. What in vitro assays are commonly used for preliminary bioactivity screening?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli per CLSI guidelines).

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software resolve ambiguities in substituent positioning?

- Methodological Answer :

- Crystallization : Use slow vapor diffusion (e.g., DCM/methanol) to grow high-quality crystals.

- Data collection : Collect high-resolution (<1.0 Å) datasets at low temperature (100 K) to minimize thermal motion.

- Refinement : SHELXL for structure solution; validate via R-factor convergence (<0.05) and electron density maps (e.g., Fo-Fc maps for missing substituents).

- Example: A related chromenone derivative showed π-π stacking (3.8 Å) between the phenyl and chromenone rings, confirmed via SHELX refinement .

Q. How should researchers address contradictory bioactivity data across assay conditions?

- Methodological Answer :

- Variable Controls : Standardize solvent (DMSO concentration <1% v/v) and cell passage number.

- Dose-Response Validation : Repeat assays with 8–10 concentration points (e.g., 0.1–100 µM) to confirm IC₅₀ trends.

- Mechanistic Follow-Up : Use SPR or ITC to measure binding kinetics if activity varies (e.g., low nM affinity vs. µM IC₅₀ due to off-target effects) .

Q. What computational and experimental strategies elucidate substituent effects on physicochemical properties?

- Methodological Answer :

- LogP Calculation : Use HPLC-derived retention times to compare experimental vs. predicted (e.g., XLogP3) lipophilicity.

- SAR Studies : Synthesize analogs (e.g., replacing methoxy with ethoxy) and assess solubility (shake-flask method) and permeability (PAMPA assay).

- DFT Modeling : Optimize geometry at B3LYP/6-31G* level to correlate electron-withdrawing groups (e.g., trifluoromethyl) with redox potentials .

Q. How can interaction mechanisms with target enzymes be systematically studied?

- Methodological Answer :

- Crystallography : Co-crystallize the compound with purified enzyme (e.g., human topoisomerase II) to identify binding pockets.

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition modality (competitive/non-competitive).

- Mutagenesis : Engineer active-site residues (e.g., Ala-scanning) to validate key interactions (e.g., hydrogen bonds with Ser84) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。